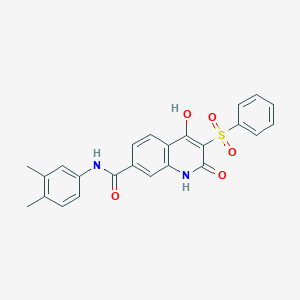

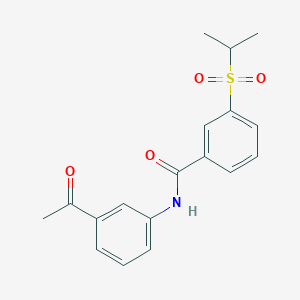

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide" is a complex molecule that likely exhibits interesting chemical and physical properties due to its heterocyclic components and potential for coordination with metal ions. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their coordination chemistry, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the coordination of ligands to metal centers. For instance, mixed-ligand copper(II) complexes with N-(2-pyridylethyl)picolinamide (pepa) and N-(2-picolyl)picolinamide (pmpa) ligands have been successfully synthesized and characterized . Similarly, tetranickel clusters using N-(pyridin-2-yl)picolinamide derivatives have been synthesized through stoichiometric reactions with NiBr2 . These methods suggest that the synthesis of the target compound might involve the formation of ligand-metal complexes, possibly through the use of similar stoichiometric reactions with appropriate metal salts.

Molecular Structure Analysis

The molecular structures of the related complexes are predominantly square pyramidal, with the ligands forming the basal plane and a water molecule occupying the apical position . The dihedral angles between the heterocyclic unidentate nucleus and the CuN4 basal plane vary, indicating some flexibility in the ligand-metal coordination geometry. This information could be extrapolated to suggest that the target compound may also form complexes with a similar geometry when coordinated to a metal ion.

Chemical Reactions Analysis

The related complexes have been shown to participate in catalytic activities, such as ethylene oligomerization . The catalytic performance is significantly affected by the ligand environment and reaction conditions. This implies that the target compound, with its complex structure, might also exhibit catalytic properties, potentially in similar reactions, depending on the metal it is coordinated with and the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related complexes include electronic, vibrational, and EPR spectroscopic characteristics . The electronic structure calculations, such as those performed using Density Functional Theory (DFT), corroborate experimental findings and provide insights into the redox behavior of the complexes . The target compound's properties would likely be influenced by its heterocyclic components and metal coordination, which could be studied using similar spectroscopic and computational methods.

科学的研究の応用

Antimicrobial and Antituberculosis Activity

Compounds containing pyridine, oxadiazole, and triazole rings have been explored for their antimicrobial and antituberculosis properties. For instance, pyridines and pyrazines substituted with 1,2,4-oxadiazole and 1,3,4-oxathiazoline derivatives have been synthesized and shown to exhibit antimycobacterial activity against Mycobacterium tuberculosis. This includes compounds designed to improve cellular permeability and potentially act as carboxylic acid isosteres, which might suggest areas of application for similar structures in treating bacterial infections (Gezginci et al., 1998). Furthermore, substituted imidazo[1,2-a]pyridine-3-carboxamides have demonstrated moderate to good antituberculosis activity, highlighting the therapeutic potential of these scaffolds in designing new antituberculosis agents (Jadhav et al., 2016).

Catalytic Applications

Research on N-(pyridin-2-yl)picolinamide derivatives has revealed their utility in forming tetranickel clusters, which show remarkable catalytic activities in ethylene oligomerization. These findings indicate that similar compounds might be valuable as catalysts in polymerization processes or as part of organometallic frameworks for various industrial applications (Wang et al., 2010).

Anticancer Activity

Pyridinium amidates, including structures related to picolinamide, have been synthesized and evaluated for their anticancer activity. Certain complexes have shown cytotoxic effects in various cancer cell lines, suggesting that derivatives of N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide could be explored for potential anticancer applications (Muller et al., 2016).

Materials Science

The presence of pyridine and picolinamide functionalities in molecules has been associated with the formation of complexes that exhibit interesting luminescent properties. Such complexes could find applications in materials science, particularly in the development of luminescent materials or sensors (Li et al., 2012).

将来の方向性

特性

IUPAC Name |

N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N8O2/c26-16(13-5-1-2-7-19-13)20-8-9-25-11-14(22-24-25)17-21-15(23-27-17)12-4-3-6-18-10-12/h1-7,10-11H,8-9H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLSRDZESQVEQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)

![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)

![2-[3-(3-Chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)

![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)

![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)